
Technical Guide: 3-(Dimethylamino)-4-
methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
3-(Dimethylamino)-4-

methoxybenzoic acid

CAS No.: 197500-33-7

Cat. No.: B1314359

Get Quote

Molecular Weight Profiling, Synthesis, and Pharmacophore Utility

Part 1: Executive Summary & Core Identity[1]
3-(Dimethylamino)-4-methoxybenzoic acid (CAS: 197500-33-7) represents a specialized

benzoic acid scaffold used primarily as an intermediate in the synthesis of pharmaceutical

agents targeting kinase pathways (e.g., VEGFR-2 inhibitors) and tubulin polymerization.[1]

While its molecular weight of 195.22 g/mol is a fundamental identifier, its value in drug design

stems from the ortho-substitution pattern of an electron-donating methoxy group and a basic

dimethylamino group.[1] This combination creates a unique electronic environment that

influences the solubility, metabolic stability, and binding affinity of downstream APIs (Active

Pharmaceutical Ingredients).[1]

Physicochemical Identity Matrix[1]
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Property Value Technical Context

Molecular Weight 195.22 g/mol

Critical for mass balance

calculations and MS

confirmation (ngcontent-ng-

c3932382896="" _nghost-ng-

c706637299="" class="inline

ng-star-inserted">

).[1]

Molecular Formula --

CAS Registry Number 197500-33-7
Unique identifier for regulatory

filing.[1]

Exact Mass 195.0895

For High-Resolution Mass

Spectrometry (HRMS)

validation.

Predicted pKa (Acid) ~4.0 - 4.2

Carboxylic acid moiety;

dictates ionization at

physiological pH.[1]

Predicted pKa (Base) ~2.5 - 3.5

The aniline nitrogen is less

basic due to steric hindrance

and conjugation.[1]

LogP (Predicted) ~1.6 - 1.9

Indicates moderate lipophilicity,

suitable for oral bioavailability

(Ro5 compliant).[1]

Part 2: Synthetic Methodology & Causality[1]
Expert Insight: The direct methylation of 3-amino-4-methoxybenzoic acid using methyl iodide is

often avoided in high-purity applications due to the risk of over-methylation (quaternization) and

esterification of the carboxylic acid.[1] The preferred, self-validating protocol utilizes reductive

amination, which offers superior chemo-selectivity.[1]
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Protocol: Reductive Methylation via
Formaldehyde/Hydrogenation[1]
This protocol ensures the carboxylic acid remains intact while selectively converting the primary

amine to a dimethylamine.[1]

Reagents:

Precursor: 3-Amino-4-methoxybenzoic acid (CAS: 2840-26-8).[1][2]

Methylating Agent: Formaldehyde (37% aq.[1] solution).

Catalyst: 10% Pd/C (Palladium on Carbon).[1][2]

Solvent: Methanol (HPLC Grade).[1]

Atmosphere: Hydrogen gas (

) at 1-3 atm.[1]

Step-by-Step Workflow:

Dissolution: Dissolve 10.0 g of 3-amino-4-methoxybenzoic acid in 100 mL of Methanol.

Activation: Add 5.0 equivalents of Formaldehyde solution. Stir for 15 minutes to allow

imine/hemiaminal formation. Causality: Pre-mixing ensures the amine is primed for

reduction, minimizing side reactions.[1]

Catalyst Addition: Carefully add 1.0 g of 10% Pd/C under inert atmosphere (

) to prevent ignition.

Hydrogenation: Purge the vessel with

and stir vigorously at room temperature for 6-12 hours.

Filtration: Filter the catalyst through a Celite pad. Validation: The filtrate should be clear and

colorless.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-4-methoxybenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-4-methoxybenzoic-acid
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9122628.htm
https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-4-methoxybenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-4-methoxybenzoic-acid
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9122628.htm
https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-4-methoxybenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-4-methoxybenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-4-methoxybenzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314359?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workup: Concentrate the filtrate in vacuo. Recrystallize from Ethanol/Water to yield the

target product.[1]

Synthetic Logic Diagram

3-Amino-4-methoxybenzoic Acid
(CAS: 2840-26-8)

Imine/Hemiaminal
Intermediate

+ Formaldehyde
(Imine Formation) 3-(Dimethylamino)-4-methoxybenzoic Acid

(MW: 195.22)

+ H2 / Pd/C
(Reductive Amination)

Click to download full resolution via product page

Figure 1: Selective reductive amination pathway preventing over-alkylation of the carboxylic

acid moiety.[1]

Part 3: Analytical Characterization & Validation[1]
Trustworthiness in chemical biology relies on rigorous structural confirmation.[1] The following

spectral features are the "fingerprint" for 3-(Dimethylamino)-4-methoxybenzoic acid.

Nuclear Magnetic Resonance ( -NMR)
Solvent: DMSO-d6

12.5 ppm (Broad s, 1H): Carboxylic acid proton (-COOH).[1] Disappearance with

shake validates the acid group.[1]

7.4 - 7.8 ppm (m, 3H): Aromatic protons.[1] The substitution pattern (1,3,4) typically yields a
doublet (H-5), a doublet of doublets (H-6), and a doublet (H-2).[1]

3.8 ppm (s, 3H): Methoxy group (-OCH3).[1] Strong singlet.

2.7 ppm (s, 6H): Dimethylamino group (

).[1] Critical Check: If this integrates to 3H, mono-methylation occurred.[1] If 6H, the reaction
is complete.[1]

HPLC Purity Method (Reverse Phase)
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This method separates the starting material (primary amine) from the product (tertiary amine)

based on hydrophobicity changes.[1]

Column: C18 (150 mm x 4.6 mm, 3.5 µm).[1]

Mobile Phase A: 0.1% Formic Acid in Water.[1]

Mobile Phase B: Acetonitrile.[1]

Gradient: 5% B to 95% B over 20 minutes.

Detection: UV at 254 nm.[1]

Retention Logic: The dimethylamino product is more hydrophobic than the primary amine

precursor, resulting in a longer retention time (Rt).[1]

Analytical Workflow Diagram

Crude Product Sample

1H-NMR Analysis
(DMSO-d6)

HPLC-UV/MS
(C18 Column)

Integration Check:
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Synthesis
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Figure 2: Quality Control decision tree ensuring complete methylation before downstream use.

Part 4: Applications in Drug Development[1]
Scaffold for Kinase Inhibitors
The 3-(dimethylamino)-4-methoxy moiety mimics the steric and electronic properties of the

quinazoline core found in drugs like Gefitinib.[1] The basic nitrogen at position 3 can form

critical hydrogen bonds or salt bridges with residues in the ATP-binding pocket of kinases like

VEGFR-2 [1].[1]

Solubility Modulation
Replacing a hydrogen or a simple methyl group with a dimethylamino group significantly alters

the LogD (distribution coefficient) at physiological pH.[1] The tertiary amine can be protonated

in the acidic environment of the stomach, potentially improving the dissolution rate of oral

formulations compared to purely lipophilic analogs.[1]

Bioisosterism
In medicinal chemistry, this moiety serves as a bioisostere for 3,4-dimethoxybenzoic acid

(Veratric acid).[1] The replacement of one methoxy oxygen with a dimethylamino nitrogen

introduces a proton-acceptor site, which can enhance potency if the target receptor requires a

basic interaction point.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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